5-(3,4-dimethylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide
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Overview
Description
5-(3,4-dimethylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzofuran ring, an oxazole ring, and multiple aromatic groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant reaction conditions . The process may include the use of boron reagents and palladium catalysts to form carbon-carbon bonds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dimethylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(3,4-dimethylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(3,4-dimethylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide is unique due to its complex structure, which includes multiple aromatic rings and heterocyclic components
Properties
Molecular Formula |
C28H23N3O4 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-N-[2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C28H23N3O4/c1-16-7-6-8-20(13-16)29-28(33)26-25(21-9-4-5-10-23(21)34-26)30-27(32)22-15-24(35-31-22)19-12-11-17(2)18(3)14-19/h4-15H,1-3H3,(H,29,33)(H,30,32) |
InChI Key |
YCKKCRNBRPTMLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NOC(=C4)C5=CC(=C(C=C5)C)C |
Origin of Product |
United States |
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